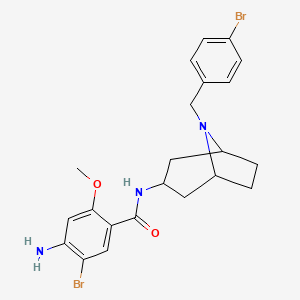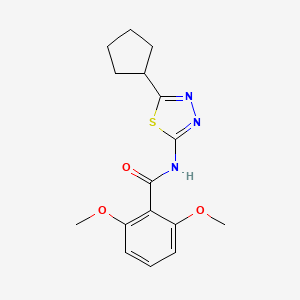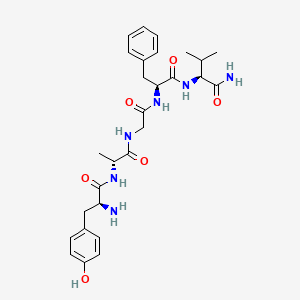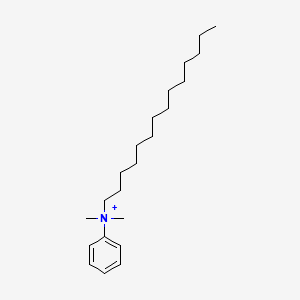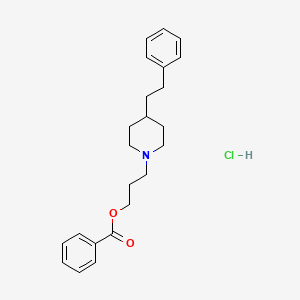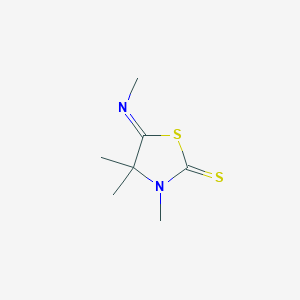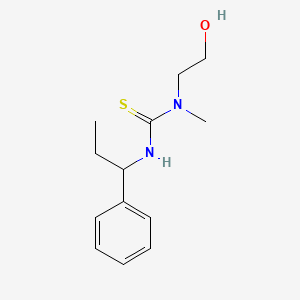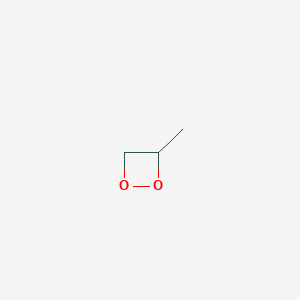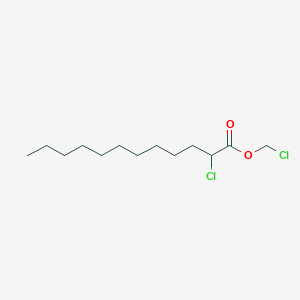
2-Chlorododecanoic acid, chloromethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorododecanoic acid, chloromethyl ester is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . This compound is a derivative of dodecanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chloromethyl group, and one of the hydrogen atoms in the dodecane chain is replaced by a chlorine atom. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorododecanoic acid, chloromethyl ester can be achieved through the esterification of 2-Chlorododecanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chlorododecanoic acid, chloromethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a strong acid such as hydrochloric acid (HCl) in the presence of water.
Basic Hydrolysis: Involves heating the ester with a strong base such as sodium hydroxide (NaOH) in the presence of water.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, which react with the chloromethyl group under mild to moderate conditions.
Major Products Formed
Hydrolysis: Yields 2-Chlorododecanoic acid and chloromethyl alcohol.
Substitution: Yields various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Chlorododecanoic acid, chloromethyl ester has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorododecanoic acid, chloromethyl ester involves its reactivity as an ester and the presence of the chloromethyl group. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Chlorododecanoic acid: Similar structure but lacks the ester group.
Chloromethyl esters of other fatty acids: Similar reactivity but differ in the length of the carbon chain and the position of the chlorine atom.
Uniqueness
2-Chlorododecanoic acid, chloromethyl ester is unique due to the presence of both the chloromethyl group and the ester functionality, which allows it to participate in a wide range of chemical reactions. Its specific structure and reactivity make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
80418-98-0 |
|---|---|
Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
chloromethyl 2-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-10-12(15)13(16)17-11-14/h12H,2-11H2,1H3 |
InChI Key |
SBSPUQUQGPCHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
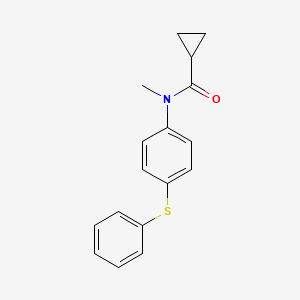


![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
